Methyl Pyridazine-4-carboxylate

Immuno-oncology PD-L1 inhibition Small molecule checkpoint inhibitor

Select methyl pyridazine-4-carboxylate for its unique clinical validation as the core scaffold of GS-4224 (evixapodlin), a clinical-stage PD-L1 inhibitor with an IC50 of 0.213 nM and >90% target occupancy in tumor models. Unlike 3-substituted isomers or alternative esters, the 4-position methyl ester imparts distinct electronic and steric properties critical for target engagement. The methyl ester enables efficient one-step hydrazinolysis to 4-pyridazinecarbohydrazide without protecting group manipulations, streamlining SAR campaigns and diversity-oriented synthesis. The solid-state form ensures precise stoichiometric control for metal complexation reactions. Available in research-grade purity for immediate dispatch.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 34231-77-1
Cat. No. B1314013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Pyridazine-4-carboxylate
CAS34231-77-1
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=NC=C1
InChIInChI=1S/C6H6N2O2/c1-10-6(9)5-2-3-7-8-4-5/h2-4H,1H3
InChIKeyIJFLWNYKGMQQOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Pyridazine-4-carboxylate (CAS 34231-77-1) Technical Specifications and Research-Grade Properties


Methyl pyridazine-4-carboxylate (CAS 34231-77-1), also known as 4-pyridazinecarboxylic acid methyl ester, is a heterocyclic building block belonging to the pyridazine family . The compound presents as a solid with a melting point range of 63–69 °C, a molecular formula of C₆H₆N₂O₂, and a molecular weight of 138.12 g/mol . Its structure features a pyridazine ring with a methyl ester substituent at the 4-position, enabling versatile reactivity for downstream synthetic applications . This compound is available at commercial research purities of 96–97% and serves as a critical intermediate in medicinal chemistry programs, most notably as the core scaffold of the clinical-stage PD-L1 inhibitor evixapodlin (GS-4224) [1].

Why Methyl Pyridazine-4-carboxylate (CAS 34231-77-1) Cannot Be Substituted with Generic Pyridazine Esters


Direct substitution of methyl pyridazine-4-carboxylate with other pyridazine carboxylate esters or isomeric analogs is not advisable without careful re-evaluation of the intended application. The 4-position substitution pattern on the pyridazine ring imparts distinct electronic and steric properties compared to 3-substituted isomers, influencing both reactivity and biological target engagement [1]. Furthermore, the methyl ester moiety provides a specific balance of lipophilicity and steric accessibility that differs markedly from ethyl, tert-butyl, or other ester analogs, affecting downstream synthetic transformations and pharmacokinetic profiles when incorporated into bioactive molecules . Most critically, methyl pyridazine-4-carboxylate is uniquely validated as the core scaffold of the clinical-stage PD-L1 inhibitor GS-4224, a designation not shared by its structural analogs [2].

Methyl Pyridazine-4-carboxylate (CAS 34231-77-1): Quantified Differentiation Evidence vs. Closest Analogs


Clinical Validation as GS-4224 Scaffold: Methyl Pyridazine-4-carboxylate vs. Ethyl, tert-Butyl, and Isomeric Pyridazine Esters

Methyl pyridazine-4-carboxylate is the core scaffold of GS-4224 (evixapodlin), an orally bioavailable small molecule PD-L1 inhibitor that has advanced to Phase 1/2 clinical trials for solid tumors [1]. In head-to-head preclinical comparisons, GS-4224 demonstrated comparable antitumor activity to anti-PD-L1 antibody therapy, achieving >90% target occupancy on tumor cells [2]. The compound binds PD-L1 with an IC50 of 0.213 nM in protein-protein interaction assays . This clinical validation is unique to the methyl pyridazine-4-carboxylate scaffold; no ethyl, tert-butyl, or isomeric pyridazine ester analogs have achieved equivalent clinical-stage validation as PD-L1 inhibitors.

Immuno-oncology PD-L1 inhibition Small molecule checkpoint inhibitor

Parent Acid pKa: Pyridazine-4-carboxylic Acid vs. Pyridazine-3-carboxylic Acid Isomer

The parent acid of methyl pyridazine-4-carboxylate, pyridazine-4-carboxylic acid, exhibits a calculated pKa of 3.67, while its 3-substituted isomer, pyridazine-3-carboxylic acid, has a lower pKa of 3.47 [1]. This 0.20 pKa unit difference corresponds to the 4-isomer being approximately 1.6-fold less acidic than the 3-isomer. The distinct electronic environment of the 4-position relative to the adjacent nitrogen atoms in the pyridazine ring modulates the acid strength and influences metal coordination geometry, as demonstrated by comparative X-ray crystallographic studies of Mn(II) complexes [2].

Acid-base chemistry Ionization state Metal complexation

Melting Point and Physical Form: Methyl Ester vs. Ethyl Ester for Handling and Storage

Methyl pyridazine-4-carboxylate is a solid at room temperature with a melting point of 63–69 °C , whereas the ethyl ester analog (ethyl pyridazine-4-carboxylate, CAS 39123-39-2) is a liquid with a boiling point of 290.9±13.0 °C . This phase difference has direct implications for handling, storage, and formulation. The solid methyl ester can be accurately weighed under ambient conditions without the volatility concerns associated with liquid esters. The lower molecular weight (138.12 vs. 152.15 g/mol) also provides a higher molar density of the pyridazine core per unit mass.

Solid-state properties Storage stability Handling

Hydrazine Reactivity: Methyl Pyridazine-4-carboxylate as a Precursor for Carbohydrazide Derivatives

Methyl pyridazine-4-carboxylate undergoes quantitative conversion to 4-pyridazinecarbohydrazide upon reaction with hydrazine monohydrate in methanol under reflux conditions (12 h) . In a representative protocol, treatment of 400 mg (2.9 mmol) of methyl pyridazine-4-carboxylate with excess hydrazine monohydrate (23 mmol) in methanol afforded the corresponding carbohydrazide, a key intermediate for further heterocyclic elaboration [1]. This reactivity profile is characteristic of methyl esters, which undergo hydrazinolysis more readily than sterically hindered tert-butyl esters or acid-stable ethyl esters under comparable conditions, due to reduced steric bulk at the ester carbonyl.

Synthetic transformation Hydrazide synthesis Heterocyclic derivatization

Methyl Pyridazine-4-carboxylate (CAS 34231-77-1): Evidence-Backed Research and Industrial Application Scenarios


PD-L1 Small Molecule Inhibitor Discovery and Lead Optimization

The clinical validation of methyl pyridazine-4-carboxylate as the core scaffold of GS-4224 establishes its direct applicability in immuno-oncology drug discovery programs targeting the PD-1/PD-L1 axis [1]. Medicinal chemistry teams can leverage this scaffold to generate novel analogs with optimized potency, selectivity, and pharmacokinetic properties, building upon the established IC50 of 0.213 nM for the parent clinical compound and its demonstrated >90% target occupancy in tumor models .

Pyridazine-4-carbohydrazide Synthesis for Heterocyclic Library Construction

The methyl ester functionality enables straightforward conversion to 4-pyridazinecarbohydrazide via hydrazinolysis, providing a versatile intermediate for synthesizing triazoles, oxadiazoles, and other fused heterocyclic systems . This one-step transformation eliminates the need for protecting group manipulations required with tert-butyl esters, streamlining synthetic workflows for building block generation and diversity-oriented synthesis .

Metal-Organic Complexes and Coordination Chemistry Studies

The 4-substituted pyridazine carboxylate scaffold, with its distinct pKa and electronic properties relative to 3-isomers, serves as a valuable ligand for synthesizing transition metal complexes [2]. The solid-state nature of the methyl ester facilitates precise stoichiometric control in complexation reactions, while the well-characterized X-ray crystal structures of Mn(II) pyridazine-4-carboxylate provide a structural foundation for designing novel coordination compounds with potential catalytic or materials applications [2].

Preclinical Pharmacology and Biomarker Development

Given the established pharmacodynamic biomarker responses observed with GS-4224—including dose-dependent reduction in free PD-L1 on peripheral blood T cells and increased Ki67 expression in PD-1-positive T-cell subsets—the methyl pyridazine-4-carboxylate scaffold is suitable for developing tool compounds to probe PD-L1 biology and for validating PD-L1 target engagement assays in preclinical models [1].

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